molecular formula C16H22N2O5 B4960331 N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide

N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B4960331
M. Wt: 322.36 g/mol
InChI Key: DLLXBHUADPQXMA-UHFFFAOYSA-N
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Description

N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide is a chemical compound with the molecular formula C16H22N2O5. It is characterized by a benzamide core with a nitro group at the 2-position, two methoxy groups at the 4 and 5 positions, and a cycloheptyl group attached to the nitrogen atom of the amide group

Properties

IUPAC Name

N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-22-14-9-12(13(18(20)21)10-15(14)23-2)16(19)17-11-7-5-3-4-6-8-11/h9-11H,3-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLXBHUADPQXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2CCCCCC2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting with the nitration of a suitable benzene derivative to introduce the nitro group. Subsequent steps may include methylation to add the methoxy groups and the formation of the amide bond with cycloheptylamine. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize related compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of nitrobenzamide derivatives on biological systems. It can serve as a probe to investigate cellular processes and pathways.

Medicine: Potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its biological activity can be explored for the development of new therapeutic agents.

Industry: In industry, this compound may find applications in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism by which N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the amide bond play crucial roles in its biological activity, potentially affecting enzyme function or cellular signaling pathways.

Comparison with Similar Compounds

  • N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide

  • N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide

  • N-cycloheptyl-4-methoxy-2-nitrobenzamide

Uniqueness: N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide is unique due to its cycloheptyl group, which imparts distinct chemical and physical properties compared to its cyclohexyl and cyclopentyl analogs. The presence of two methoxy groups also contributes to its unique reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

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